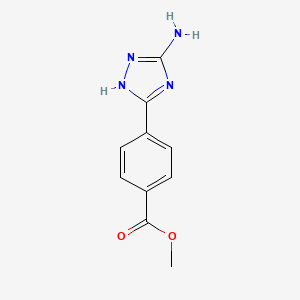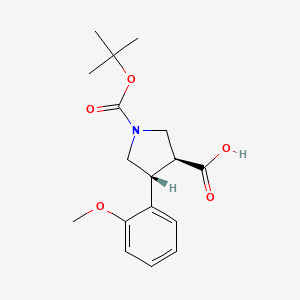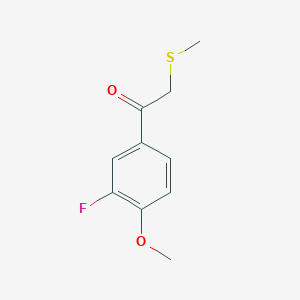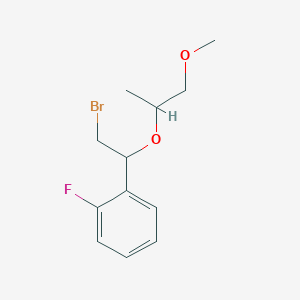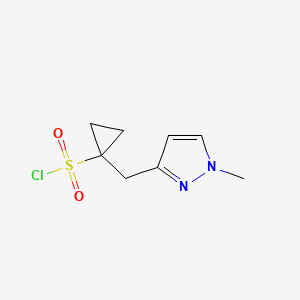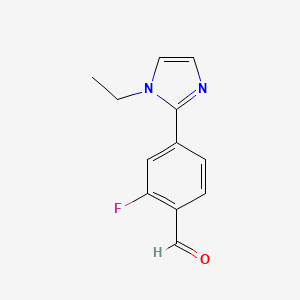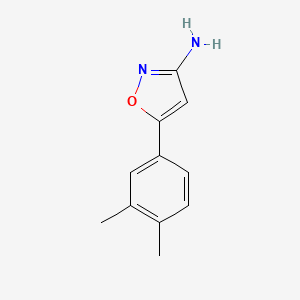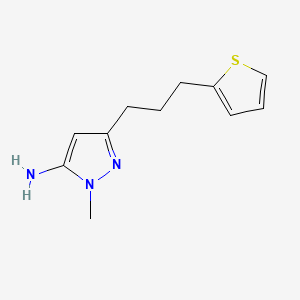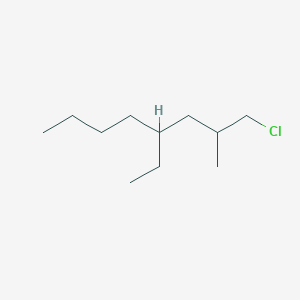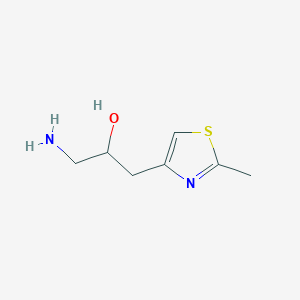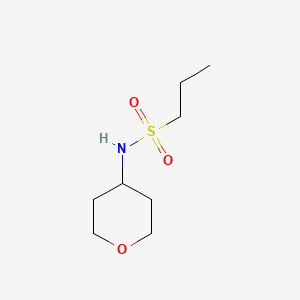
n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide: is an organic compound that features a tetrahydropyran ring attached to a propane-1-sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide typically involves the reaction of tetrahydropyran derivatives with sulfonamide precursors. One common method involves the use of tetrahydropyran-4-ylamine, which is reacted with propane-1-sulfonyl chloride under basic conditions to yield the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
- n-(Tetrahydro-2h-pyran-4-yl)propane-2-sulfonamide
- n-(Tetrahydro-2h-pyran-4-yl)ethanone
- n-(Tetrahydro-2h-pyran-4-yl)pyrazole
Uniqueness: n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
N-(oxan-4-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-2-7-13(10,11)9-8-3-5-12-6-4-8/h8-9H,2-7H2,1H3 |
Clave InChI |
GCOLCYGSJUBEME-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


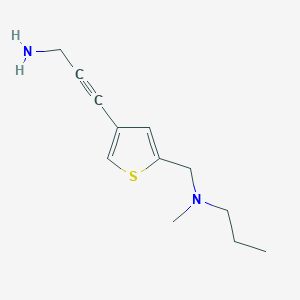
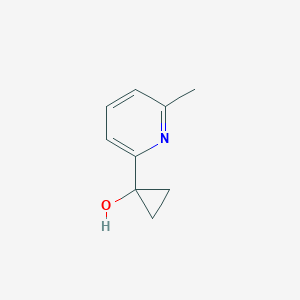
![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)

